molecular formula C14H19NO3 B1238933 3-(4-Diethylamino-2-hydroxy-phenyl)-2-methyl-propionic acid CAS No. 125769-41-7

3-(4-Diethylamino-2-hydroxy-phenyl)-2-methyl-propionic acid

Cat. No.: B1238933
CAS No.: 125769-41-7
M. Wt: 249.30 g/mol
InChI Key: JAEWDFYDSACHDN-CSKARUKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction may include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid are designed to maximize yield and efficiency. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents. The specific details of these methods are typically kept confidential by manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

  • Coumaric acids
  • Cinnamic acids
  • m-Aminophenols
  • Dialkylarylamines
  • Aniline and substituted anilines

Comparison: alpha-Methyl-2-hydroxy-4-diethylaminocinnamic acid is unique in its specific structure, which includes a hydroxylated benzene ring and a diethylamino group. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds. For example, its hydroxylation pattern and diethylamino substitution may enhance its solubility and reactivity compared to other cinnamic acid derivatives .

Properties

CAS No.

125769-41-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(E)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C14H19NO3/c1-4-15(5-2)12-7-6-11(13(16)9-12)8-10(3)14(17)18/h6-9,16H,4-5H2,1-3H3,(H,17,18)/b10-8+

InChI Key

JAEWDFYDSACHDN-CSKARUKUSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(\C)/C(=O)O)O

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C)C(=O)O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C)C(=O)O)O

Synonyms

alpha-methyl-2-hydroxy-4-diethylaminocinnamic acid
alpha-MHDAC

Origin of Product

United States

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